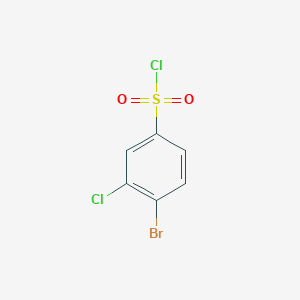

4-Bromo-3-chlorobenzene-1-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3-chlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNCFUWFJZQPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373597 | |

| Record name | 4-Bromo-3-chlorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874801-46-4 | |

| Record name | 4-Bromo-3-chlorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-chlorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-chlorobenzene-1-sulfonyl chloride

CAS Number: 874801-46-4

This technical guide provides a comprehensive overview of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride, a key reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, experimental protocols for its synthesis and application, safety information, and its role in the formation of biologically active molecules.

Chemical and Physical Properties

This compound is a substituted aromatic sulfonyl chloride. The presence of bromine, chlorine, and a reactive sulfonyl chloride group on the benzene ring makes it a versatile intermediate for introducing the 4-bromo-3-chlorophenylsulfonyl moiety into various molecules.[1] Its unique substitution pattern provides distinct reactivity and selectivity in chemical transformations.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 874801-46-4 | [1][2] |

| Molecular Formula | C₆H₃BrCl₂O₂S | [3] |

| Molecular Weight | 289.96 g/mol | [1][4] |

| Appearance | Solid | [4] |

| Boiling Point | 331.9°C at 760 mmHg | [3] |

| Flash Point | 154.5°C | [3] |

| Density | 1.88 g/cm³ | [3] |

| Melting Point | Data not publicly available | |

| Solubility | Soluble in many organic solvents; decomposes in water. | [5] |

Synonyms: 4-bromo-3-chlorobenzenesulfonyl chloride.

Spectral Data

Experimental spectral data for this compound is not widely available in the public domain. Commercial suppliers for early discovery research may not perform and publish detailed analytical characterization.[4] However, based on its structure and data from analogous compounds, the expected spectral characteristics are outlined below.

Table 2: Predicted Spectral Characteristics

| Spectrum Type | Expected Characteristics |

| ¹H NMR | Aromatic protons would appear as a complex multiplet or distinct doublets and doublet of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The exact splitting pattern depends on the coupling constants between the three aromatic protons. |

| ¹³C NMR | Six distinct signals are expected in the aromatic region (typically δ 120-145 ppm). The carbon atom attached to the sulfonyl chloride group would be the most deshielded. |

| IR Spectroscopy | Characteristic strong absorptions for the sulfonyl chloride group (S=O asymmetric and symmetric stretching) are expected around 1375 cm⁻¹ and 1185 cm⁻¹, respectively. C-Br and C-Cl stretching vibrations would appear in the fingerprint region. |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine isotopes. |

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported.

Method 1: Chlorosulfonation with Chlorosulfonic Acid

This method involves the reaction of 4-bromo-3-chlorobenzene with chlorosulfonic acid.

-

Reactants : 1 mole of 4-bromo-3-chlorobenzene and 3 moles of chlorosulfonic acid (ClSO₃H).[1]

-

Solvent : 1,2-dichloroethane.[1]

-

Conditions : The reaction mixture is heated at 55–60°C for 5 hours.[1]

-

Workup : The reaction is carefully quenched by pouring it onto ice water. The organic layer is then separated and the product is isolated by distillation under reduced pressure.[1]

-

Yield : This method typically yields the product in the range of 72–80% with a purity of over 95%.[1]

Method 2: Sulfonylation with Sulfuryl Chloride (Lab-Scale)

This alternative method uses sulfuryl chloride and is noted for its milder reaction conditions.

-

Reactants : 4-bromo-3-chlorobenzene and sulfuryl chloride (SO₂Cl₂).[1]

-

Catalyst : Sulfamic acid (NH₂SO₃H).[1]

-

Conditions : The reaction is conducted at 70°C.[1]

-

Advantages : This method is less corrosive compared to using chlorosulfonic acid.[1]

-

Yield : The reported yield is between 79–85% with a purity of 90–94%.[1]

Caption: Synthesis Workflows for this compound.

Application in Sulfonamide Synthesis

This compound is a key electrophile in nucleophilic substitution reactions, primarily with amines, to form sulfonamides.[1] Sulfonamides are an important class of compounds with a wide range of pharmaceutical applications, including antibacterial drugs.[1][6]

-

Reactants : this compound and a primary or secondary amine (R¹R²NH).

-

Conditions : The reaction is typically carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

-

Mechanism : The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide bond.[1]

Caption: Experimental Workflow for Sulfonamide Formation.

Applications in Research and Drug Development

The primary application of this compound is in the synthesis of sulfonamide derivatives for potential therapeutic use.[1] The sulfonamide functional group is a crucial pharmacophore in a variety of drugs.

-

Antibacterial Agents : Sulfonamide-based drugs were among the first effective antibiotics and continue to be used for treating bacterial infections.[1][6] They act by inhibiting the synthesis of folic acid in bacteria.

-

Other Therapeutic Areas : The sulfonamide moiety is present in drugs with diverse pharmacological activities, including diuretics, antidiabetic agents, and anti-inflammatory drugs.

-

Biochemical Research : Due to its reactivity, this compound can be used to synthesize probes for studying enzyme interactions and metabolic pathways.[1]

While this compound is instrumental in the synthesis of this class of compounds, specific examples of commercial drugs developed directly from this particular reagent are not prominently featured in publicly available literature.

Safety and Handling

Table 3: GHS Hazard and Safety Information

| Category | Information | Source |

| Pictograms | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed | [4] |

| Hazard Class | Acute Toxicity 4 (Oral) | [4] |

| Storage Class | 11 (Combustible Solids) | [4] |

Note: Some sources for similar compounds indicate more severe hazards, such as "Danger" and "H314: Causes severe skin burns and eye damage". It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its primary utility lies in the straightforward preparation of sulfonamides, a class of compounds with significant and diverse biological activities. While detailed analytical data for this specific compound is sparse, its synthetic utility is well-established. This guide provides researchers with the essential information needed to effectively and safely utilize this reagent in their synthetic endeavors.

References

- 1. This compound | 874801-46-4 | Benchchem [benchchem.com]

- 2. CAS#:874801-46-4 | this compound | Chemsrc [chemsrc.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 4-bromo-3-chlorobenzenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guidance: Determination of the Molecular Weight of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride

For Immediate Release

A Comprehensive Analysis for Research, Scientific, and Drug Development Applications

This document provides a detailed breakdown of the molecular weight of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride, a compound of interest in organic synthesis and pharmaceutical development. The precise molecular weight is a critical parameter for stoichiometric calculations, analytical characterization, and high-purity applications.

Chemical Identity and Formula

This compound is an organic compound featuring a benzene ring substituted with bromine, chlorine, and a sulfonyl chloride functional group.[1] Its established molecular formula is C₆H₃BrCl₂O₂S .[1][2]

Methodology for Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation methodology involves the following steps:

-

Elemental Composition Analysis: The molecular formula (C₆H₃BrCl₂O₂S) is dissected to identify the constituent elements and the number of atoms of each element.

-

Atomic Weight Aggregation: The standard atomic weight of each element is sourced from IUPAC-accepted values.

-

Summation: The total molecular weight is calculated by multiplying the count of each atom by its atomic weight and summing the results.

The workflow for this calculation is outlined in the diagram below.

Diagram 1: Molecular Weight Calculation Workflow

Quantitative Data Presentation

The calculation of the molecular weight is based on the standard atomic weights of the constituent elements. The table below summarizes these values and their contribution to the final molecular weight.

| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 3 | 1.008[3][4][5] | 3.024 |

| Bromine | Br | 1 | 79.904[6][7][8][9] | 79.904 |

| Chlorine | Cl | 2 | 35.453[10][11][12] | 70.906 |

| Oxygen | O | 2 | 15.999[13][14][15][16] | 31.998 |

| Sulfur | S | 1 | 32.065[17][18] | 32.065 |

| Total | 289.963 |

Note: Standard atomic weights are sourced from IUPAC recommendations. Values may vary slightly based on isotopic composition.

Conclusion

Based on the summation of the atomic weights of its constituent elements, the molecular weight of this compound is 289.96 g/mol .[1] This value is fundamental for precise and reproducible experimental design in research and development.

References

- 1. This compound | 874801-46-4 | Benchchem [benchchem.com]

- 2. 4-Bromo-3-Chlorobenzenesulfonyl Chloride | CAS 874801-46-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. quora.com [quora.com]

- 4. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. Bromine - Wikipedia [en.wikipedia.org]

- 7. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. byjus.com [byjus.com]

- 10. Chlorine - Wikipedia [en.wikipedia.org]

- 11. chlorineinstitute.org [chlorineinstitute.org]

- 12. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. princeton.edu [princeton.edu]

- 14. Oxygen - Wikipedia [en.wikipedia.org]

- 15. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 16. Oxygen, atomic [webbook.nist.gov]

- 17. echemi.com [echemi.com]

- 18. quora.com [quora.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Bromo-3-chlorobenzene-1-sulfonyl chloride

This technical guide provides a comprehensive overview of this compound, a key reagent in synthetic and medicinal chemistry. This document details its chemical structure, properties, synthesis, and primary applications, with a focus on its role in the development of novel therapeutics.

Chemical Structure and Properties

This compound is a substituted aromatic sulfonyl chloride. The benzene ring is functionalized with a bromine atom at position 4, a chlorine atom at position 3, and a sulfonyl chloride group at position 1.[1] This specific substitution pattern provides the molecule with distinct reactivity, making it a valuable tool in organic synthesis.[1]

The compound's reactivity is primarily centered around the sulfonyl chloride group, which is a potent electrophile.[1] This functional group readily reacts with nucleophiles such as amines, alcohols, and phenols to form stable sulfonamides, sulfonates, and other derivatives. The presence of both bromine and chlorine atoms on the aromatic ring offers additional sites for further chemical modification, allowing for the creation of complex molecular architectures.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃BrCl₂O₂S | [1][2][3] |

| Molecular Weight | 289.96 g/mol | [2][4] |

| CAS Number | 874801-46-4 | [2] |

| Appearance | Solid | |

| Density (predicted) | 1.880 ± 0.06 g/cm³ (at 20°C and 760 Torr) | [2] |

| InChI Key | FSNCFUWFJZQPTR-UHFFFAOYSA-N | |

| SMILES String | Clc1cc(ccc1Br)S(Cl)(=O)=O | |

| MDL Number | MFCD04973905 | [2] |

Note: Experimental physical properties such as melting and boiling points are not consistently reported in publicly available literature. Researchers should perform their own characterization or consult supplier-specific documentation.

Synthesis of this compound

The primary method for the synthesis of this compound involves the electrophilic sulfonation of 4-bromo-3-chlorobenzene using chlorosulfonic acid.[1] This reaction is a standard method for the preparation of aromatic sulfonyl chlorides.

Experimental Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound.[1]

Materials:

-

4-bromo-3-chlorobenzene (1 mole)

-

Chlorosulfonic acid (ClSO₃H) (3 moles)

-

1,2-dichloroethane (solvent)

-

Ice water

Procedure:

-

In a suitable reaction vessel, dissolve 1 mole of 4-bromo-3-chlorobenzene in 1,2-dichloroethane.

-

Carefully add 3 moles of chlorosulfonic acid to the solution while maintaining the temperature between 55–60°C.

-

Stir the reaction mixture at this temperature for 5 hours.

-

After the reaction is complete, carefully quench the reaction mixture by pouring it over ice water.

-

Separate the organic layer.

-

The crude product is purified by distillation under reduced pressure.

Expected Yield: 72–80% with a purity of >95%.[1]

Applications in Research and Drug Development

This compound is a versatile building block, primarily utilized as a sulfonylating agent.[1] Its main application lies in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.

Synthesis of Sulfonamide Derivatives

The reaction of this compound with primary or secondary amines yields the corresponding N-substituted sulfonamides. This reaction is fundamental in medicinal chemistry for the generation of libraries of compounds for drug screening. Sulfonamides are known to exhibit a wide range of pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and diuretic activities.[1]

Role as a Chemical Probe

Due to its reactivity, this compound can also be used as a chemical probe to modify biomolecules such as proteins and peptides through sulfonylation reactions.[1] This can be useful for studying enzyme interactions and metabolic pathways.[1]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic workflow for this compound.

Application in Sulfonamide Synthesis

The diagram below outlines the general reaction of this compound with an amine to form a sulfonamide, a key step in the development of many pharmaceutical compounds.

Caption: General scheme for the synthesis of sulfonamides.

References

- 1. This compound | 874801-46-4 | Benchchem [benchchem.com]

- 2. 4-Bromo-3-Chlorobenzenesulfonyl Chloride | CAS 874801-46-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound | 874801-46-4 [sigmaaldrich.com]

- 4. 3-Bromo-4-chlorobenzene-1-sulfonyl chloride | C6H3BrCl2O2S | CID 50999505 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Bromo-3-chlorobenzene-1-sulfonyl chloride for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical characteristics and synthetic pathways of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride, a key reagent in synthetic chemistry. This document provides a detailed overview of the compound's physical properties, supported by available data, and outlines a standard experimental protocol for its synthesis. The information is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this versatile chemical intermediate.

Core Physical and Chemical Properties

This compound is a halogenated aromatic sulfonyl chloride with the chemical formula C₆H₃BrCl₂O₂S.[1][2] Its structure, featuring a benzene ring substituted with bromo, chloro, and sulfonyl chloride functional groups, makes it a valuable building block in the synthesis of various organic molecules, particularly in the development of novel pharmaceutical agents. The precise arrangement of these substituents on the aromatic ring significantly influences its reactivity and physical properties.

Tabulated Physical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some data is experimentally derived, other values are based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrCl₂O₂S | [1][2] |

| Molecular Weight | 289.96 g/mol | [1][3] |

| CAS Number | 874801-46-4 | [1] |

| Appearance | Solid (form) | |

| Boiling Point | 331.9°C at 760 mmHg (Predicted) | [4] |

| Flash Point | 154.5°C (Predicted) | [4] |

| Density | 1.88 g/cm³ (Predicted) | [4] |

| InChI Key | FSNCFUWFJZQPTR-UHFFFAOYSA-N | [1][4] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the chlorosulfonation of 1-bromo-2-chlorobenzene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring. The following is a representative experimental protocol.

Materials and Reagents:

-

1-Bromo-2-chlorobenzene

-

Chlorosulfonic acid (ClSO₃H)

-

Ice

-

Water

-

Appropriate organic solvent (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Experimental Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a dropping funnel and a magnetic stirrer is charged with 1-bromo-2-chlorobenzene.

-

Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the stirred 1-bromo-2-chlorobenzene at a controlled temperature, typically between 0 and 10°C, to manage the exothermic reaction.

-

Reaction Monitoring: The reaction mixture is stirred for several hours, and the progress is monitored using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice. This step hydrolyzes the excess chlorosulfonic acid.

-

Extraction: The aqueous mixture is then extracted with an organic solvent, such as dichloromethane, to isolate the product.

-

Washing and Drying: The organic layer is washed with water and brine to remove any remaining acid and inorganic salts. It is then dried over an anhydrous drying agent like magnesium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the desired level of purity.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A workflow diagram illustrating the synthesis of this compound.

Logical Relationship in Synthesis

The synthesis of this compound from 1-bromo-2-chlorobenzene is a direct electrophilic aromatic substitution. The directing effects of the bromo and chloro substituents on the benzene ring guide the incoming chlorosulfonyl group primarily to the position para to the bromine atom and meta to the chlorine atom.

Caption: Logical flow from reactants to product in the synthesis of the target compound.

References

A Technical Guide to the Spectral Analysis of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride

Chemical Structure and Properties

4-Bromo-3-chlorobenzene-1-sulfonyl chloride is a derivative of benzene substituted with bromo, chloro, and sulfonyl chloride functional groups.[1] Its unique substitution pattern influences its reactivity and spectral characteristics.[1]

Molecular Formula: C₆H₃BrCl₂O₂S[1]

Molecular Weight: 289.96 g/mol [1]

InChI Key: FSNCFUWFJZQPTR-UHFFFAOYSA-N[1]

Predicted Spectral Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 8.1 - 8.2 | d | ~ 2.0 | 1H | H-2 |

| ~ 7.9 - 8.0 | dd | ~ 8.5, 2.0 | 1H | H-6 |

| ~ 7.8 - 7.9 | d | ~ 8.5 | 1H | H-5 |

Note: The chemical shifts are estimates and can be influenced by solvent and concentration. The aromatic protons are expected to appear as a complex ABC spin system due to the substitution pattern.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 142 | C-1 (C-SO₂Cl) |

| ~ 138 | C-3 (C-Cl) |

| ~ 135 | C-6 |

| ~ 132 | C-5 |

| ~ 128 | C-2 |

| ~ 125 | C-4 (C-Br) |

Note: Assignments are predictive and would require 2D NMR experiments for definitive confirmation.

Table 3: Predicted IR Spectral Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Weak | Aromatic C-H stretch |

| ~ 1580 - 1550 | Medium | Aromatic C=C stretch |

| ~ 1380 - 1360 | Strong | SO₂ asymmetric stretch |

| ~ 1190 - 1170 | Strong | SO₂ symmetric stretch |

| ~ 1100 - 1000 | Strong | C-Cl stretch |

| ~ 850 - 750 | Strong | C-H out-of-plane bend |

| ~ 700 - 600 | Medium | C-Br stretch |

| ~ 600 - 500 | Medium | C-S stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 288, 290, 292 | Variable | [M]⁺ (Molecular ion peak with characteristic isotopic pattern for Br and Cl) |

| 253, 255 | Variable | [M-Cl]⁺ |

| 189, 191 | Variable | [M-SO₂Cl]⁺ |

| 110 | Variable | [C₆H₃Cl]⁺ |

| 75 | Variable | [C₆H₃]⁺ |

Note: The isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a complex and characteristic pattern for the molecular ion and bromine/chlorine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 250 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.

-

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Scan a mass range appropriate for the compound, for instance, m/z 50-500.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic distribution pattern is crucial for confirming the presence of bromine and chlorine atoms.

Visualizations

Caption: Workflow for the spectral analysis and structural elucidation of a chemical compound.

This guide provides a foundational understanding of the expected spectral characteristics of this compound and the methodologies to acquire such data. For definitive structural confirmation, the synthesis and subsequent spectral analysis of the compound are recommended.

References

Synthesis of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document details established synthetic methodologies, complete with experimental protocols and quantitative data, to assist researchers in the efficient preparation of this versatile compound.

Executive Summary

This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of the 4-bromo-3-chlorophenylsulfonyl moiety into molecules. This guide outlines two principal synthetic pathways for its preparation: direct chlorosulfonation of 4-bromo-3-chlorobenzene and a proposed two-step synthesis from 4-bromo-3-chloroaniline via a Sandmeyer-type reaction. Each method is presented with detailed procedural steps and a summary of expected outcomes, enabling informed decisions for laboratory-scale synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrCl₂O₂S | [1][2] |

| Molecular Weight | 289.96 g/mol | [1][2] |

| Appearance | Solid | [2] |

| CAS Number | 874801-46-4 | [3] |

| SMILES String | Clc1cc(ccc1Br)S(Cl)(=O)=O | [2] |

| InChI Key | FSNCFUWFJZQPTR-UHFFFAOYSA-N | [2] |

Synthetic Methodologies

Two primary routes for the synthesis of this compound are detailed below.

Route 1: Direct Chlorosulfonation of 4-Bromo-3-chlorobenzene

This is the most direct and commonly cited method for the preparation of the target compound. It involves the electrophilic aromatic substitution of 4-bromo-3-chlorobenzene with chlorosulfonic acid.[3]

Reaction Scheme:

Figure 1: Direct Chlorosulfonation of 4-Bromo-3-chlorobenzene.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Addition: Charge the flask with 1 mole of 4-bromo-3-chlorobenzene and 1,2-dichloroethane as the solvent.

-

Carefully add 3 moles of chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature between 55-60°C.

-

Reaction: Once the addition is complete, maintain the reaction mixture at 55-60°C for 5 hours.

-

Workup: After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel. Isolate the organic layer.

-

Purification: The crude product is purified by distillation under reduced pressure.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 72-80% | [3] |

| Purity | >95% | [3] |

Route 2: Sandmeyer-Type Reaction from 4-Bromo-3-chloroaniline (Proposed)

This alternative route involves the diazotization of 4-bromo-3-chloroaniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. While a specific protocol for this exact substrate is not detailed in the searched literature, this method is a well-established general procedure for the synthesis of aryl sulfonyl chlorides from anilines.[4] The synthesis of the starting material, 4-bromo-3-chloroaniline, is described.

Reaction Scheme:

Figure 2: Proposed Sandmeyer-Type Synthesis.

Experimental Protocol for the Synthesis of 4-Bromo-3-chloroaniline:

-

Dissolution: Dissolve m-chloroaniline in DMF.

-

Bromination: In a separate flask, dissolve N-bromosuccinimide (NBS) in DMF.

-

Reaction: Slowly add the m-chloroaniline solution to the NBS solution at room temperature with continuous stirring.

-

Monitoring: Stir the reaction mixture for 3 hours at room temperature.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash with brine.

-

Isolation: Separate the organic phase, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain 4-bromo-3-chloroaniline.

Quantitative Data for 4-Bromo-3-chloroaniline Synthesis:

| Parameter | Value |

| Yield | 90-92% |

Proposed Experimental Protocol for Sandmeyer-Type Sulfonylation:

This protocol is an adaptation of a general method for the Sandmeyer chlorosulfonylation.[4]

-

Diazotization: Dissolve 4-bromo-3-chloroaniline in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. Stir for 30 minutes.

-

Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature at 0-5°C.

-

Reaction Completion: Stir the reaction mixture at low temperature for several hours, then allow it to warm to room temperature.

-

Workup and Purification: The workup would typically involve pouring the reaction mixture into ice water, followed by extraction with a suitable organic solvent. The product would then be purified by chromatography or distillation.

Characterization Data

-

¹H NMR: To confirm the aromatic proton substitution pattern.

-

¹³C NMR: To identify the number and chemical environment of the carbon atoms.

-

IR Spectroscopy: To identify the characteristic S=O stretching frequencies of the sulfonyl chloride group.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Safety Considerations

-

Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be carried out in a dry apparatus within a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

Aryl sulfonyl chlorides are lachrymatory and can be corrosive. Handle with care in a well-ventilated area.

-

Diazonium salts can be explosive when dry. They should be kept in solution and at low temperatures.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to perform appropriate risk assessments before undertaking any experimental work.

References

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 4-bromo-3-chlorobenzene-1-sulfonyl chloride. This compound is a valuable reagent in organic synthesis, primarily utilized as a sulfonylating agent for the preparation of sulfonamides and sulfonate esters. Its reactivity is governed by the electrophilic nature of the sulfonyl chloride group and the substitution pattern of the benzene ring, which also allows for further functionalization through cross-coupling reactions. This document details its chemical properties, synthesis, and key reactions, including sulfonamide formation and palladium-catalyzed cross-coupling, supported by experimental protocols and quantitative data where available.

Chemical Properties and Spectroscopic Data

This compound is a solid organic compound with the molecular formula C₆H₃BrCl₂O₂S and a molecular weight of 289.96 g/mol .[1] Its structure features a benzene ring substituted with a bromine atom at position 4, a chlorine atom at position 3, and a sulfonyl chloride group at position 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 874801-46-4 | [2] |

| Molecular Formula | C₆H₃BrCl₂O₂S | [1] |

| Molecular Weight | 289.96 g/mol | [1] |

| Appearance | Solid | [3] |

| SMILES String | Clc1cc(ccc1Br)S(Cl)(=O)=O | [3] |

| InChI Key | FSNCFUWFJZQPTR-UHFFFAOYSA-N | [3] |

Table 2: Spectroscopic Data for 4-Bromobenzenesulfonyl chloride (for reference)

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.90 (d), 7.79 (d) | [4] |

| ¹³C NMR (CDCl₃) | Signals expected in the aromatic region (approx. 120-145 ppm) | |

| Mass Spectrometry | Molecular Ion (M⁺): 254, 256, 258 (due to Br and Cl isotopes) | [4] |

| IR Spectroscopy | Characteristic peaks for S=O stretching (approx. 1380, 1180 cm⁻¹), C-Br, C-Cl, and aromatic C-H bonds. |

Synthesis of this compound

The synthesis of arylsulfonyl chlorides is typically achieved through the chlorosulfonation of the corresponding aromatic compound. For this compound, the starting material would be 1-bromo-2-chlorobenzene.

General Experimental Protocol: Chlorosulfonation

This protocol is adapted from the synthesis of related sulfonyl chlorides.[5][6]

dot

Caption: Synthesis of this compound.

Materials:

-

1-Bromo-2-chlorobenzene

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a fume hood, to a stirred solution of 1-bromo-2-chlorobenzene in anhydrous dichloromethane at 0 °C, slowly add chlorosulfonic acid (typically 2-3 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

Reactivity Profile: Core Reactions

The reactivity of this compound is dominated by two main features: the highly electrophilic sulfonyl chloride group and the halogenated aromatic ring.

Sulfonamide Formation

The reaction with primary and secondary amines is a cornerstone of its application, leading to the formation of stable sulfonamide linkages.[7] This reaction is fundamental to both protecting group strategies and the synthesis of molecules with significant biological activity.[7]

dot

Caption: General scheme for sulfonamide formation.

This is a general protocol adapted from procedures for similar sulfonyl chlorides.[8]

Materials:

-

This compound

-

Amine (primary or secondary)

-

Pyridine or triethylamine

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the amine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Table 3: Representative Yields for Sulfonamide Formation with Related Sulfonyl Chlorides

| Amine | Sulfonyl Chloride | Product | Yield (%) | Reference |

| Aniline | 4-Chlorobenzenesulfonyl chloride | N-Phenyl-4-chlorobenzenesulfonamide | High | [9] |

| Various amines | 4-Methylbenzenesulfonyl chloride | Corresponding sulfonamides | 92 (with aniline) | [10] |

| 4-Amino-3-bromobenzoate | Benzenesulfonyl chloride | Methyl 4-(benzenesulfonamido)-3-bromobenzoate | ~88 | [8] |

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This allows for the formation of carbon-carbon bonds and the synthesis of more complex molecules.

dot

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. 4-Bromo-3-chlorobenzenesulfonyl chloride [oakwoodchemical.com]

- 3. 4-bromo-3-chlorobenzenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Bromobenzenesulfonyl chloride | 98-58-8 [chemicalbook.com]

- 5. 4-BROMO-TOLUENE-3-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. jsynthchem.com [jsynthchem.com]

- 10. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Bromo-3-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 4-bromo-3-chlorobenzene. This disubstituted benzene derivative presents an interesting case for studying regioselectivity due to the competing and reinforcing directing effects of its two halogen substituents. This document details the theoretical background, predicted product distributions, and experimental protocols for several key EAS reactions, offering valuable insights for synthetic chemists in the pharmaceutical and fine chemical industries.

Core Principles: Directing Effects of Bromo and Chloro Substituents

Both bromine and chlorine are ortho-, para-directing yet deactivating substituents in electrophilic aromatic substitution reactions.[1][2] This is a consequence of two opposing electronic effects:

-

Inductive Effect (-I): As halogens are more electronegative than carbon, they withdraw electron density from the benzene ring through the sigma bond, deactivating the ring towards electrophilic attack compared to benzene.[3]

-

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the pi-system of the benzene ring. This resonance donation of electron density preferentially increases the electron density at the ortho and para positions, thus directing incoming electrophiles to these sites.[4]

In the case of 4-bromo-3-chlorobenzene, the directing effects of the two halogens must be considered in concert to predict the regioselectivity of incoming electrophiles.

Regioselectivity in the Electrophilic Aromatic Substitution of 4-Bromo-3-chlorobenzene

The four possible positions for electrophilic attack on 4-bromo-3-chlorobenzene are C2, C5, C6, and C1 (ipso-substitution, which is less common). The directing effects of the bromo and chloro substituents will determine the major product(s).

-

The Bromo Group (at C4): Directs ortho (to C3 and C5) and para (to C1).

-

The Chloro Group (at C3): Directs ortho (to C2 and C4) and para (to C6).

Based on these directing effects, we can predict the likely sites of substitution:

-

Position 2: Ortho to the chloro group and meta to the bromo group. This position is activated by the chloro group's resonance effect.

-

Position 5: Ortho to the bromo group and meta to the chloro group. This position is activated by the bromo group's resonance effect.

-

Position 6: Para to the chloro group and meta to the bromo group. This position is strongly activated by the chloro group's resonance effect.

Steric hindrance will also play a role. Attack at position 2, being flanked by two halogen atoms, is likely to be sterically hindered. Therefore, substitution is most likely to occur at positions 5 and 6.

Key Electrophilic Aromatic Substitution Reactions

This section details the experimental protocols and expected outcomes for the sulfonation, nitration, halogenation, and Friedel-Crafts acylation of 4-bromo-3-chlorobenzene.

Sulfonation

The sulfonation of 4-bromo-3-chlorobenzene is a well-documented reaction, primarily yielding 4-bromo-3-chlorobenzene-1-sulfonyl chloride.[5]

Table 1: Quantitative Data for the Sulfonation of 4-Bromo-3-chlorobenzene [5]

| Reaction | Reagents | Conditions | Major Product | Yield | Purity |

| Sulfonation | 4-bromo-3-chlorobenzene, Chlorosulfonic acid (ClSO₃H) | 55-60°C for 5 hours in 1,2-dichloroethane | This compound | 72-80% | >95% |

Experimental Protocol: Chlorosulfonic Acid-Mediated Sulfonylation [5]

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a scrubber (to neutralize HCl gas).

-

Reagents: Charge the flask with 1,2-dichloroethane and 4-bromo-3-chlorobenzene (1.0 eq).

-

Addition of Sulfonating Agent: Cool the mixture in an ice bath and slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to 55-60°C and maintain for 5 hours.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Extraction: Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Nitration

Table 2: Predicted Isomer Distribution for the Nitration of 4-Bromo-3-chlorobenzene

| Position of Nitration | Relation to Substituents | Predicted Abundance |

| 2 | ortho to Cl, meta to Br | Minor (steric hindrance) |

| 5 | ortho to Br, meta to Cl | Major |

| 6 | para to Cl, meta to Br | Major |

Adapted Experimental Protocol: Nitration

This protocol is adapted from the established procedures for the nitration of bromobenzene and chlorobenzene.[7][8]

-

Reaction Setup: In a fume hood, place a round-bottom flask equipped with a magnetic stirrer and a thermometer in an ice-water bath.

-

Nitrating Mixture: Carefully add concentrated sulfuric acid to concentrated nitric acid in the flask while stirring and maintaining the temperature below 10°C.

-

Addition of Substrate: Slowly add 4-bromo-3-chlorobenzene dropwise to the cold nitrating mixture, ensuring the temperature does not exceed 15°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice and water.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from ethanol.

Halogenation

The halogenation of 4-bromo-3-chlorobenzene is expected to proceed with the aid of a Lewis acid catalyst, such as FeCl₃ or AlCl₃. The regioselectivity will be governed by the directing effects of the existing halogen substituents.

Table 3: Predicted Major Products for the Halogenation of 4-Bromo-3-chlorobenzene

| Reaction | Reagent | Catalyst | Predicted Major Product(s) |

| Bromination | Br₂ | FeBr₃ | 1,4-Dibromo-2-chlorobenzene and 1-Bromo-2-chloro-4-bromobenzene |

| Chlorination | Cl₂ | FeCl₃ | 1-Bromo-2,4-dichlorobenzene and 1-Bromo-2,5-dichlorobenzene |

Adapted Experimental Protocol: Bromination

This protocol is a general procedure for the bromination of aromatic compounds.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

-

Reagents: Dissolve 4-bromo-3-chlorobenzene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in the flask. Add a catalytic amount of iron filings or anhydrous iron(III) bromide.

-

Addition of Bromine: Slowly add a solution of bromine in the same solvent from the dropping funnel. The reaction is typically exothermic and may require cooling.

-

Reaction: Stir the mixture at room temperature until the bromine color disappears. The reaction can be gently heated to ensure completion.

-

Work-up: Pour the reaction mixture into water. Separate the organic layer and wash it with a solution of sodium bisulfite (to remove excess bromine), followed by water and brine.

-

Purification: Dry the organic layer over a suitable drying agent, filter, and remove the solvent by rotary evaporation. The product can be purified by distillation or recrystallization.

Friedel-Crafts Acylation

Friedel-Crafts acylation of 4-bromo-3-chlorobenzene is expected to be challenging due to the deactivating nature of the two halogen substituents. Harsher reaction conditions and a stoichiometric amount of a strong Lewis acid catalyst (e.g., AlCl₃) will likely be required.[9] The acyl group is anticipated to add predominantly at the position para to the chloro group (position 6) due to steric considerations.

Table 4: Predicted Major Product for the Friedel-Crafts Acylation of 4-Bromo-3-chlorobenzene

| Reaction | Reagents | Catalyst | Predicted Major Product |

| Acetylation | Acetyl chloride | AlCl₃ | 1-(5-Bromo-4-chloro-2-methylphenyl)ethan-1-one |

Adapted Experimental Protocol: Friedel-Crafts Acetylation [1][10]

-

Reaction Setup: In a fume hood, set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube.

-

Catalyst Suspension: Suspend anhydrous aluminum chloride (1.1-2.2 eq) in a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.

-

Addition of Acylating Agent: Cool the suspension in an ice bath and slowly add the acyl chloride (e.g., acetyl chloride, 1.0 eq) dropwise.

-

Addition of Substrate: After the formation of the acylium ion complex, add a solution of 4-bromo-3-chlorobenzene (1.0 eq) in the same solvent dropwise, maintaining a low temperature.

-

Reaction: After the addition, allow the reaction to warm to room temperature and then heat under reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer, remove the solvent, and purify the product by column chromatography or recrystallization.

Conclusion

The electrophilic aromatic substitution of 4-bromo-3-chlorobenzene is a sterically and electronically controlled process. The ortho-, para-directing nature of both the bromo and chloro substituents, combined with steric considerations, leads to a predictable, albeit complex, pattern of regioselectivity. While the deactivating nature of the halogens necessitates carefully controlled and sometimes harsh reaction conditions, the synthesis of various substituted 4-bromo-3-chlorobenzene derivatives is achievable. The provided protocols and theoretical framework serve as a valuable resource for chemists engaged in the synthesis of complex aromatic molecules. Further research to obtain precise quantitative data for the isomer distributions in various EAS reactions on this substrate would be a valuable contribution to the field of physical organic chemistry.

References

- 1. maths.tcd.ie [maths.tcd.ie]

- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Halogenation of Aromatic Compounds by N-chloro-, N-bromo-, and N-iodosuccinimide | Semantic Scholar [semanticscholar.org]

- 5. websites.umich.edu [websites.umich.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. scribd.com [scribd.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

Navigating the Stability and Storage of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of reactive chemical intermediates is paramount to ensuring experimental reproducibility, safety, and the integrity of synthesized materials. This technical guide provides an in-depth overview of the core principles for the stability and storage of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride, a key reagent in organic synthesis.

This compound (C₆H₃BrCl₂O₂S) is a reactive sulfonylating agent utilized in the synthesis of various organic molecules, including those with potential pharmaceutical applications.[1] Its utility stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles.[1] However, this reactivity also dictates its inherent instability and necessitates strict storage and handling protocols.

Recommended Storage Conditions

Proper storage is crucial to maintain the chemical's integrity and prevent degradation. The primary environmental factors to control are temperature, humidity, and light.

| Parameter | Recommendation | Rationale |

| Temperature | Cool | To minimize the rate of potential decomposition reactions. |

| Humidity | Dry / Moisture-free | The compound is moisture-sensitive. Reaction with water can lead to hydrolysis of the sulfonyl chloride group, liberating toxic gases and rendering the reagent inactive for its intended purpose.[2][3] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent contact with atmospheric moisture and oxidative degradation.[2][3] |

| Ventilation | Well-ventilated area | To safely dissipate any vapors that may be released and to prevent the buildup of potentially hazardous fumes.[4] |

| Container | Tightly closed, original container | To prevent contamination and exposure to atmospheric conditions.[2][4] Store in a corrosive-resistant container.[5] |

Chemical Incompatibility

To prevent hazardous reactions and maintain the purity of this compound, it is imperative to store it separately from incompatible materials.

| Incompatible Material | Potential Hazard |

| Water / Moist Air | Hydrolysis, liberating toxic gases.[2][6] |

| Strong Oxidizing Agents | Vigorous, potentially explosive reactions.[2][3] |

| Strong Acids | Potential for violent reactions and decomposition.[2][3] |

| Strong Bases | Can promote rapid decomposition and hazardous reactions.[2][3] |

| Strong Reducing Agents | Incompatible, potential for hazardous reactions.[3] |

| Foodstuff Containers | To prevent accidental ingestion and contamination.[4] |

Decomposition

| Condition | Hazardous Decomposition Products |

| Thermal Decomposition | Irritating gases and vapors, Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides, Hydrogen halides, Hydrogen chloride gas.[2][3] |

| Contact with Water | Liberation of toxic gas.[2][6] |

Experimental Protocols: General Handling and Safety

While specific experimental protocols for stability testing of this compound are not detailed in available literature, the following general procedures, derived from safety data sheets for this and similar compounds, should be strictly adhered to during handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection (tight-sealing safety goggles), and face protection.[2][4]

-

Ventilation: Handle only in a well-ventilated area or under a chemical fume hood.[2][4] Ensure eyewash stations and safety showers are in close proximity.[2]

-

Handling: Avoid contact with skin and eyes.[4] Avoid the formation of dust and aerosols.[4] Use non-sparking tools to prevent ignition from electrostatic discharge.[4] Do not breathe dust, fume, gas, mist, vapors, or spray.[2][6]

-

Dispensing: When handling, do so under an inert atmosphere to minimize exposure to moisture and air.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[2][6]

Logical Workflow for Ensuring Stability

The following diagram illustrates the critical workflow for maintaining the stability of this compound from receipt to use.

Caption: Workflow for maintaining the stability of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 4-Bromo-3-chlorobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of novel sulfonamide derivatives is a critical endeavor in drug discovery and lead optimization. 4-Bromo-3-chlorobenzene-1-sulfonyl chloride is a valuable building block for the synthesis of a diverse range of sulfonamides, offering a unique substitution pattern on the aromatic ring that can be exploited to fine-tune the physicochemical and pharmacological properties of the resulting molecules.

These application notes provide a comprehensive guide to the synthesis of N-substituted sulfonamides from this compound. Included are a general reaction scheme, a detailed experimental protocol, and guidance on the characterization of the synthesized compounds.

General Reaction Scheme

The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as triethylamine or pyridine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.

Caption: General reaction for N-substituted sulfonamide synthesis.

Application Notes

Scope and Applications

The unique substitution pattern of this compound allows for the introduction of a bromo and a chloro substituent on the phenyl ring of the resulting sulfonamide. These halogen atoms can serve as handles for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecules. The lipophilicity and electronic properties imparted by these halogens can also influence the binding affinity and pharmacokinetic profile of the final compound.

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride ion, which is a good leaving group. The proton on the nitrogen (for primary and secondary amines) is then removed by a base to yield the final sulfonamide product.

Experimental Protocols

General Protocol for the Synthesis of N-substituted-4-bromo-3-chlorobenzenesulfonamides

This protocol provides a general method for the synthesis of sulfonamides from this compound. The specific conditions, such as reaction time and purification method, may need to be optimized for different amine substrates.

Materials and Reagents:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et3N) or Pyridine (1.5 eq)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 eq) and dissolve it in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the progress of the reaction by TLC.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO3 solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.

Caption: Experimental workflow for sulfonamide synthesis.

Characterization

The synthesized sulfonamides can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons and any aliphatic or aromatic protons from the amine. The N-H proton of secondary sulfonamides typically appears as a broad singlet. ¹³C NMR will show signals for all unique carbon atoms.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

Data Presentation

While a general protocol is provided, specific quantitative data for the reaction of this compound with a wide range of amines is not extensively available in the literature. Researchers are encouraged to optimize the reaction conditions for their specific substrates and record the data systematically. A template for data recording is provided below.

| Entry | Amine | Reaction Time (h) | Yield (%) | Melting Point (°C) | Analytical Data |

| 1 | |||||

| 2 | |||||

| 3 |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

This compound is corrosive and moisture-sensitive. Handle with care and store in a desiccator.

-

The reaction can be exothermic, especially during the addition of the sulfonyl chloride. Maintain the reaction temperature with an ice bath.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of sulfonamides using this compound provides a versatile route to novel compounds with potential applications in drug discovery. The protocols and information provided herein offer a solid foundation for researchers to explore the synthesis and derivatization of this important class of molecules. Careful optimization of reaction conditions and thorough characterization of the products are essential for successful outcomes.

Application Notes and Protocols for 4-Bromo-3-chlorobenzene-1-sulfonyl chloride as a Sulfonylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-chlorobenzene-1-sulfonyl chloride is a valuable sulfonylating agent in organic synthesis, primarily utilized for the introduction of the 4-bromo-3-chlorobenzenesulfonyl moiety into a variety of molecules. This functional group is of significant interest in medicinal chemistry and agrochemical research, where the presence of halogen atoms can modulate the biological activity, metabolic stability, and pharmacokinetic properties of a compound. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of sulfonamides and sulfonate esters.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₃BrCl₂O₂S |

| Molecular Weight | 289.96 g/mol [1] |

| Appearance | Solid |

| CAS Number | 874801-46-4 |

Applications

The primary application of this compound is as an electrophile in reactions with nucleophiles such as amines and phenols to form stable sulfonamide and sulfonate ester linkages, respectively.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines in the presence of a base yields the corresponding N-substituted-4-bromo-3-chlorobenzenesulfonamides. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, and anti-inflammatory properties. The 4-bromo-3-chlorophenyl group can further enhance biological activity.

Synthesis of Sulfonate Esters

Reaction with phenols or alcohols in the presence of a base affords the corresponding aryl or alkyl 4-bromo-3-chlorobenzenesulfonates. These sulfonate esters are not only stable derivatives but also serve as versatile intermediates in cross-coupling reactions, where the sulfonate group can act as a leaving group.

Reaction Principles and Mechanism

The sulfonylation reaction proceeds via a nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride by the nucleophile (amine or alcohol/phenol). The presence of a base is crucial to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the nucleophile, rendering it unreactive.

Caption: General mechanism of sulfonylation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted-4-bromo-3-chlorobenzenesulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0 - 1.2 eq)

-

Anhydrous base (e.g., pyridine or triethylamine, 1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 - 1.2 eq) in the chosen anhydrous solvent.

-

Addition of Base: Add the anhydrous base (1.5 - 2.0 eq) to the amine solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in the anhydrous solvent to the cooled amine solution dropwise over 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with an organic solvent like DCM or ethyl acetate (3x). Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-substituted-4-bromo-3-chlorobenzenesulfonamide.

Caption: Experimental workflow for sulfonamide synthesis.

Protocol 2: General Procedure for the Synthesis of Aryl 4-bromo-3-chlorobenzenesulfonates

This protocol outlines a general method for the reaction of this compound with a phenol.

Materials:

-

This compound (1.0 eq)

-

Phenol (1.0 - 1.2 eq)

-

Anhydrous base (e.g., pyridine or triethylamine, 1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., dichloromethane (DCM) or acetonitrile)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask with a magnetic stir bar under an inert atmosphere, dissolve the phenol (1.0 - 1.2 eq) and the anhydrous base (1.5 - 2.0 eq) in the chosen anhydrous solvent.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Add a solution of this compound (1.0 eq) in the anhydrous solvent dropwise to the stirred phenol solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, add water to quench the reaction. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate) (3x). Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure aryl 4-bromo-3-chlorobenzenesulfonate.

Quantitative Data

Table 1: Representative Yields for the Synthesis of N-Aryl-4-chlorobenzenesulfonamides [2][3]

| Amine | Base | Solvent | Yield (%) |

| Aniline | Pyridine | DCM | 85-95 |

| 4-Chloroaniline | Triethylamine | THF | 80-90 |

| 4-Methoxyaniline | Pyridine | DCM | 88-98 |

| 2-Methylaniline | Triethylamine | Acetonitrile | 75-85 |

Table 2: Representative Yields for the Synthesis of Aryl p-Toluenesulfonates

| Phenol | Base | Solvent | Yield (%) |

| Phenol | Pyridine | DCM | 90-98 |

| 4-Cresol | Triethylamine | THF | 92-99 |

| 4-Chlorophenol | Pyridine | DCM | 85-95 |

| 2-Naphthol | Triethylamine | Acetonitrile | 88-96 |

Safety Information

This compound is a reactive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and moisture-sensitive. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile reagent for the synthesis of sulfonamides and sulfonate esters. The provided protocols offer a general framework for its application in research and development. The presence of both bromo and chloro substituents on the aromatic ring provides opportunities for further selective functionalization, making the resulting products valuable scaffolds in the design of novel bioactive molecules.

References

Application Notes and Protocols: Reaction of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-chlorobenzene-1-sulfonyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and drug development. Its reaction with primary and secondary amines yields N-substituted 4-bromo-3-chlorobenzenesulfonamides, a class of compounds recognized for their diverse biological activities. The sulfonamide functional group is a well-established pharmacophore, present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The presence of bromine and chlorine atoms on the phenyl ring provides opportunities for further chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties and biological target engagement.

This document provides detailed protocols for the synthesis of N-substituted 4-bromo-3-chlorobenzenesulfonamides and summarizes key quantitative data and potential applications in drug discovery.

Reaction Principle

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction, known as sulfonylation, results in the formation of a stable sulfonamide bond and the elimination of hydrogen chloride, which is typically neutralized by a base. The general reaction scheme is depicted below:

Data Presentation